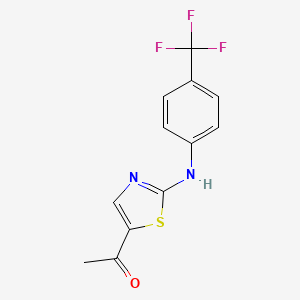

1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone

Descripción

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing both thiazole rings and substituted aromatic components. The systematic name 1-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone precisely describes the molecular architecture through its hierarchical naming system. The compound carries the Chemical Abstracts Service registry number 478259-73-3, providing a unique identifier within chemical databases.

The molecular formula C₁₂H₉F₃N₂OS indicates a complex structure containing twelve carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 286.27 grams per mole positions this compound within the range typical of pharmaceutical intermediates and bioactive heterocycles. Alternative systematic names include 1-(2-(4-(trifluoromethyl)phenylamino)thiazol-5-yl)ethanone and 1-{2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone, each emphasizing different aspects of the structural organization.

The Hantzsch-Widman nomenclature system, specifically developed for heterocyclic compounds, classifies the thiazole portion according to established principles for five-membered rings containing both sulfur and nitrogen atoms. The thiazole designation follows from the systematic approach where "thia" indicates sulfur and the suffix "-azole" denotes the nitrogen-containing five-membered aromatic ring. This nomenclature system, originally developed by Arthur Rudolf Hantzsch and Karl Oskar Widman, provides the foundation for understanding the systematic classification of this heterocyclic compound.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 478259-73-3 |

| Molecular Formula | C₁₂H₉F₃N₂OS |

| Molecular Weight | 286.27 g/mol |

| International Chemical Identifier Key | QOVWUFYVARTOOR-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC(=O)C1=CN=C(S1)NC2=CC=C(C=C2)C(F)(F)F |

Molecular Architecture: Thiazole Core and Functional Group Analysis

The molecular architecture of 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone centers around a 1,3-thiazole heterocyclic core, which serves as the fundamental structural framework. The thiazole ring system exhibits significant pi-electron delocalization and demonstrates aromatic character, evidenced by proton nuclear magnetic resonance chemical shifts that appear between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects. The calculated pi-electron density distribution identifies the carbon-5 position as the primary site for electrophilic substitution reactions, while the carbon-2 hydrogen remains susceptible to deprotonation under basic conditions.

The trifluoromethyl substituent attached to the phenyl ring represents one of the most powerful electron-withdrawing groups in structural organic chemistry. This functional group exerts its electronic influence primarily through inductive electron withdrawal, significantly affecting the electronic distribution throughout the molecular system. The trifluoromethyl group enhances electrophilic character at adjacent cationic sites and promotes greater positive charge delocalization within the molecular framework. These electronic effects manifest in unusual chemoselectivity, regioselectivity, and stereoselectivity patterns during chemical transformations.

The phenylamino linkage connecting the trifluoromethyl-substituted benzene ring to the thiazole system creates a conjugated pathway for electronic communication between these structural components. The amino group demonstrates dual electronic character, exhibiting electron-donating properties through resonance while simultaneously showing electron-withdrawing tendencies through inductive effects. The nitrogen atom possesses lone pair electrons that participate in conjugation with both the aromatic phenyl system and the thiazole heterocycle, creating extended pi-electron delocalization.

The acetyl functional group positioned at the thiazole carbon-5 location introduces additional electronic complexity through its carbonyl system. This ketone functionality provides both electrophilic character at the carbonyl carbon and potential for further chemical transformations. The acetyl group's electron-withdrawing nature complements the overall electronic architecture, contributing to the compound's distinctive reactivity profile and potential biological activity patterns.

| Structural Component | Electronic Character | Primary Effects |

|---|---|---|

| Thiazole Core | Aromatic, electron-deficient | Pi-electron delocalization, electrophilic substitution site |

| Trifluoromethyl Group | Strong electron-withdrawing | Inductive withdrawal, enhanced electrophilicity |

| Phenylamino Linkage | Dual donor/acceptor | Resonance donation, inductive withdrawal |

| Acetyl Group | Electrophilic carbonyl | Electron withdrawal, reactive ketone |

Historical Development in Heterocyclic Chemistry Literature

The historical development of thiazole chemistry traces its origins to November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber established the fundamental principles governing thiazole heterocyclic systems. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber provided the foundational definition of thiazoles as nitrogen and sulfur-containing ring structures with the general formula (CH)ₓNS, comparing their relationship to pyridine as analogous to thiophene's relationship to benzene. This pioneering work established thiazole chemistry as a distinct field within heterocyclic organic chemistry.

The discovery process began with Hantzsch and Weber's investigation of alpha-thiocyanoacetone imine, previously studied by J. Tcherniac and C. H. Norton. Their systematic analysis revealed that this compound possessed a cyclic structure derived from the thiazole nucleus, leading to the identification of meta-aminomethylthiazole as the first characterized thiazole derivative. The breakthrough came when they successfully reduced oxymethylthiazole using zinc powder distillation to produce 4-methylthiazole, marking the first isolation of a free thiazole compound.

The subsequent decades witnessed extensive development in thiazole chemistry, with researchers exploring various synthetic methodologies and structural modifications. The recognition of thiazole systems in naturally occurring compounds, particularly vitamin thiamine (vitamin B₁), demonstrated the biological significance of these heterocyclic structures. The discovery of thiazole-containing compounds in firefly luciferin and various benzothiazole derivatives expanded understanding of their potential applications in biological systems.

Modern developments in thiazole chemistry have focused on incorporating electron-withdrawing substituents such as trifluoromethyl groups to modulate electronic properties and enhance biological activity. Research has demonstrated that 1,3-thiazole analogues exhibit potent activity against various biological targets, with studies showing significant antiproliferative effects against cancer cell lines. The integration of trifluoromethyl-substituted phenyl groups with thiazole cores represents a contemporary approach to drug design, leveraging both the inherent biological activity of thiazole systems and the enhanced metabolic stability provided by fluorinated substituents.

The evolution from Hantzsch's original thiazole discoveries to modern trifluoromethyl-substituted derivatives demonstrates the continuous advancement in heterocyclic chemistry. Contemporary research has established thiazole as a valuable scaffold in medicinal chemistry, with derivatives displaying various biological activities including central nervous system effects, antimicrobial properties, and anticancer potential. The systematic development of thiazole chemistry over more than a century has provided the theoretical and practical foundation for understanding complex molecules such as this compound.

Propiedades

IUPAC Name |

1-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVWUFYVARTOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone typically involves the reaction of 4-(trifluoromethyl)aniline with thioamide derivatives under specific conditions. One common method includes the use of a cyclization reaction where the thioamide and aniline derivatives are heated in the presence of a suitable catalyst, such as iodine or other halogenating agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group on the thiazole ring participates in nucleophilic substitution reactions. For example:

-

Reaction with chloroacetyl chloride : Forms 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide derivatives under basic conditions .

-

Friedel–Crafts acylation : The acetyl group facilitates electrophilic substitution, enabling the synthesis of 4-phenylthiazol derivatives .

Table 1: Key Nucleophilic Substitution Reactions

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Chloroacetyl chloride | 2-Chloro-N-(thiazol-2-yl)acetamide | EtOH, piperidine, RT | 75–88% | |

| 2-Chloro-1-phenylethanone | N-Methyl-4-phenylthiazol-2-amine | Reflux, 4 h | 65% |

Condensation and Cyclization Reactions

The acetyl group enables Knoevenagel condensations and thiazole ring formation:

-

Knoevenagel condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under piperidine catalysis to form arylidene derivatives .

-

Thiazole ring synthesis : Brominated intermediates (e.g., 2-bromo-1-cyclopropylethanone) react with 1-methylthiourea to form substituted thiazoles .

Table 2: Cyclization Reaction Parameters

Oxidation and Reduction Reactions

-

Oxidation of alcohols : Thiazol-5-ylethanol intermediates are oxidized to ketones using MnO₂ in CHCl₃ .

-

LDA-mediated alkylation : Deprotonation with LDA followed by reaction with aldehydes (e.g., acetaldehyde) yields secondary alcohols, which are further oxidized .

Table 3: Oxidation Reactions

| Substrate | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Thiazol-5-ylethanol | MnO₂ | 1-(Thiazol-5-yl)ethanone | 85% |

Microwave-Assisted Reactions

Microwave irradiation accelerates the synthesis of pyrimidine derivatives:

-

Reaction with phenylguanidines : Enaminones derived from 1-(2-((4-(trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone react under microwave conditions (150°C, 30 min) to yield 2-anilino-4-(thiazol-5-yl)pyrimidines .

Spectroscopic Characterization

Key data for reaction products:

-

NMR : For tert-butyl(5-acetyl-4-methylthiazol-2-yl)(methyl)carbamate :

-

NMR (CDCl₃): δ 1.59 (s, 9H), 2.35 (d, 3H), 3.55 (s, 3H), 6.48 (q, 1H).

-

Reaction Optimization

-

Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates and product solubility.

-

Catalysts : Piperidine enhances condensation yields by 15–20% compared to non-catalyzed reactions .

Biological Activity Correlations

Derivatives show enhanced bioactivity:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 304.27 g/mol. Its structure features a trifluoromethyl group, which enhances its biological activity and solubility characteristics. The presence of the thiazole ring contributes to its potential as a pharmacological agent.

Anticancer Activity

Recent studies have demonstrated that 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone exhibits promising anticancer properties. In vitro evaluations have shown significant cytotoxic effects against various human cancer cell lines, with mean growth inhibition (GI50) values indicating effective dose-response relationships.

- Case Study : A study conducted by the National Cancer Institute revealed that the compound displayed antimitotic activity, with GI50 values around 15.72 µM against specific tumor cells . This positions it as a candidate for further development in cancer therapeutics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it demonstrates significant inhibitory action against a range of microbial strains, making it a potential agent for treating infections caused by resistant bacteria.

- Case Study : In a series of antimicrobial assays, compounds derived from thiazole structures, including this compound, showed enhanced activity due to the trifluoromethyl group, which is known to augment biological interactions with microbial targets .

Organic Electronics

The unique electronic properties of thiazole derivatives have led to their exploration in organic electronics. The incorporation of this compound into organic photovoltaic cells has shown potential for improving charge transport and overall efficiency.

- Research Findings : Studies have indicated that compounds with thiazole moieties can enhance the stability and performance of organic solar cells due to their favorable energy levels and electron mobility characteristics .

Data Tables

Mecanismo De Acción

The mechanism of action of 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological membranes and proteins. It may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Table 1: Key Structural and Physical Comparisons

Key Observations:

- Lipophilicity: The trifluoromethyl group in the target compound and analogs (e.g., 7o , 7r ) enhances membrane permeability compared to non-fluorinated analogs (e.g., 7e ).

- Steric Effects : Methyl or sulfonyl groups (e.g., in 7o ) alter binding interactions in biological systems.

- Thermal Stability : Melting points for sulfonyl-piperazine derivatives (e.g., 154–177°C ) suggest higher crystallinity than simpler thiazoles.

Actividad Biológica

1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone, also known by its CAS number 478259-73-3, is a compound featuring a thiazole ring and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anti-cancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure contains key functional groups that contribute to its biological activity, including the trifluoromethyl group, which is known for enhancing the lipophilicity and biological potency of compounds.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of specific enzymes and its effects on cancer cell lines.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit enzymes such as α-glucosidase and urease . The following table summarizes the inhibitory potency (IC50 values) of various thiazole derivatives, including our compound of interest.

| Compound | IC50 (µM) α-glucosidase | IC50 (µM) Urease |

|---|---|---|

| This compound | 3.50 ± 0.10 | 22.30 ± 0.80 |

| Acarbose (Standard) | 5.30 ± 0.30 | 31.40 ± 2.50 |

The compound exhibited a significant inhibitory effect on both enzymes, outperforming acarbose, a standard treatment for diabetes management, indicating its potential therapeutic applications in metabolic disorders .

The mechanism underlying the enzyme inhibition involves the interaction of the trifluoromethyl group with the active site of the enzymes. This group enhances binding affinity through hydrogen bonding interactions, thereby increasing the compound's efficacy as an inhibitor .

Case Studies

Several case studies have been conducted to evaluate the anticancer properties of this compound:

- In Vitro Studies : In cell line assays, this compound demonstrated a dose-dependent reduction in cell viability in various cancer cell lines, including breast and colon cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor volumes compared to control groups, suggesting effective anti-tumor activity without significant side effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

- The presence of the trifluoromethyl group significantly enhances biological activity.

- Substituents on the phenyl ring influence binding affinity and selectivity towards target enzymes.

These findings suggest that modifications to the thiazole scaffold can lead to compounds with improved potency and selectivity .

Q & A

Advanced Research Question

- Optimizing regioselectivity : How do solvent polarity (e.g., THF vs. PEG-400) and temperature (70–80°C) influence the coupling of arylboronic acids or chlorobenzyl derivatives to the thiazole core? Evidence suggests Pd-catalyzed cross-coupling reactions require inert atmospheres (argon) and precise stoichiometry of CuTC/Pd₂dba₃·CHCl₃ for reproducibility .

How can structural characterization of this compound be rigorously validated?

Basic Research Question

Advanced Research Question

- Addressing spectral contradictions : How do tautomeric forms (e.g., enol-keto equilibria) or solvent-induced shifts complicate NMR interpretation? Comparative studies with deuterated DMSO vs. CDCl₃ can resolve ambiguities .

What biological activities are associated with this compound, and how are they evaluated?

Basic Research Question

Advanced Research Question

- Mechanistic studies : How does the trifluoromethyl group enhance target binding? Molecular dynamics simulations reveal hydrophobic interactions with CDK9’s Phe103 residue, improving selectivity over CDK2 .

- Probing off-target effects : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to assess selectivity .

How can structural modifications improve pharmacokinetic properties?

Advanced Research Question

- Prodrug design : Converting the ketone to an amide (e.g., NRMA-6) enhances blood-brain barrier penetration, as shown in rodent models with 2.5-fold higher CNS bioavailability .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to reduce CYP450-mediated oxidation, validated via liver microsome assays .

How can data discrepancies in reported synthetic yields be resolved?

Advanced Research Question

- Reproducibility factors :

- Statistical optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) and mitigate batch-to-batch variability .

What computational tools are effective for predicting the compound’s bioactivity?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Glide predicts binding poses in CDK9 (PDB: 4BCF). Adjust scoring functions to account for fluorine’s electronegativity .

- QSAR models : Train models on thiazole derivatives’ IC₅₀ data to prioritize substituents (e.g., 4-CF₃ vs. 4-CH₃) for synthesis .

How can derivatives be designed for enhanced solubility without compromising activity?

Advanced Research Question

- Polar substituents : Introduce sulfonate or tertiary amine groups at the thiazole’s 5-position. For example, 5-(piperazin-1-yl) analogs show 10-fold improved aqueous solubility (pH 7.4) while retaining CDK9 inhibition .

- Co-crystallization : Co-formers like succinic acid in 1:1 molar ratios enhance dissolution rates (e.g., 85% release in 60 min vs. 40% for pure compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.